Allicin (90per cent)-d10
Description
Allicin (diallyl thiosulfinate) is a sulfur-containing bioactive compound derived from garlic (Allium sativum). It is enzymatically synthesized from alliin via alliinase when garlic is crushed or damaged, yielding a transient, unstable molecule with a distinctive odor . Allicin’s chemical structure (-S(O)-S-) enables reactivity with thiol groups, underpinning its broad biological activities.
Properties
Molecular Formula |
C₆D₁₀OS₂ |
|---|---|
Molecular Weight |
172.33 |
Synonyms |
2-Propene-1-sulfinothioic Acid S-2-Propen-1-yl Ester-d10; Allicin-d10; Allimed-d10; Alliosan-d10; Allisure Liquid-d10; Diallyl Thiosulfinate-d10; Thio-2-propene-1-sulfinic Acid S-Allyl Este-d10r; |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Properties
- Antimicrobial Activity : Allicin inhibits bacterial growth (e.g., Staphylococcus aureus, Bacillus subtilis) by targeting thiol-dependent enzymes, disrupting RNA synthesis, and inducing oxidative stress . At 180 mg/mL, it reduces Eimeria tenella oocyst counts by 88% .
- Antioxidant Effects : Despite its oxidant nature, allicin enhances antioxidant enzyme production at low concentrations, mitigating lipid peroxidation and cardiovascular risks .
- Cardiometabolic Benefits : Allicin lowers triglycerides, LDL cholesterol, and blood pressure. In hyperlipidemic rabbits, it reduced LDL by 15.7% per day and increased HDL .
- Anticancer Activity : Allicin induces apoptosis in gastric (SGC-7901) and liver (HepG2) cancer cells via mitochondrial dysfunction, caspase activation, and p53-mediated autophagy .
- Instability : Allicin degrades rapidly in aqueous solutions (half-life: ~6 days) and vegetable oil (half-life: 0.8–3.1 hours), forming diallyl sulfides and trisulfides .
Comparison with Similar Compounds
Antimicrobial Activity
DAS4 and alcoholic extracts offer more sustained activity due to slower degradation .
Therapeutic Mechanisms in Chronic Disease
Key Insight : Allicin’s dual antioxidant and lipid-lowering effects make it a complementary therapy to losartan in hypertension and CKD, though its instability necessitates stabilized formulations .
Stability and Metabolites
Key Insight : AGE and allicin derivatives (e.g., DADS) offer prolonged stability and bioactivity, making them preferable for long-term therapeutic use compared to pure allicin .
Impact on Gut Microbiota
Key Insight : Allicin uniquely modulates gut microbiota to favor anti-obesity phyla, distinguishing it from prebiotic polysaccharides .
Q & A
Q. What are the primary mechanisms underlying Allicin's anti-cancer effects in colorectal cancer models?
Allicin inhibits colorectal tumorigenesis by suppressing STAT3 signaling, as demonstrated in AOM/DSS-induced mouse models. It promotes apoptosis via increased Bax/Bcl-2 ratio and activates caspase-3/caspase-9 pathways, validated by flow cytometry and Western blot . In vitro studies using HCT116 cells further confirm its role in reducing cell proliferation and survival .
Q. Which experimental models are standard for evaluating Allicin's anti-tumor activity in vivo?
The AOM/DSS-induced colorectal cancer mouse model is widely used to study Allicin's in vivo efficacy. For glioblastoma, U87MG xenografts treated with Allicin show ERK/MAPK pathway-mediated apoptosis, assessed via immunocytochemistry and mitochondrial depolarization assays .
Q. How is Allicin synthesized for research applications, and what quality controls are applied?
Allicin is synthesized enzymatically from diastereomerically pure alliins using alliinase. Purity is verified via HPLC and GC-MS, with bioactivity confirmed through MTT assays and bacterial growth inhibition tests . Kinetic studies ensure stability, with decomposition rates monitored in solvents like ethanol or acetone .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on Allicin's apoptotic efficacy across cell types?
Discrepancies, such as no apoptosis in RAFLS cells at 100 µM versus significant apoptosis in CCA cells , may arise from cell-specific signaling pathways (e.g., STAT3 vs. ERK) or dosage thresholds. Methodological adjustments, including dose-response curves (e.g., 0.5–1 mM in PC12 cells ) and cell-type-specific pathway inhibitors, are recommended to clarify mechanisms .
Q. What parameters optimize Allicin extraction using enzymatic methods, and how are they statistically validated?
Response Surface Methodology (RSM) identifies optimal conditions: 47°C, 3.3 hours, and 0.77% pectinase, maximizing yield (0.274 g/100 mL). Quadratic orthogonal rotary composite designs validate temperature and enzyme ratio as critical variables, with ridge analysis confirming robustness .
Q. How does Allicin modulate the Nrf2/HO-1 pathway in sepsis-induced acute kidney injury, and what techniques validate this?
Allicin upregulates Nrf2 nuclear translocation and HO-1 expression, reducing oxidative stress (ROS/MDA) and pro-inflammatory cytokines (IL-6, TNF-α). Techniques include CCK-8 viability assays, JC-1 mitochondrial membrane potential analysis, and flow cytometry for apoptosis .
Methodological and Technical Questions
Q. What strategies ensure Allicin stability during experimental workflows?
Allicin degrades thermally with first-order kinetics in ethanol (Ea = 97.4 kJ/mol) and 1.5-order kinetics in acetone (Ea = 184.5 kJ/mol). Storage at 6°C preserves bacteriostatic properties for ≤10 months. Real-time monitoring via GC-MS or breath acetone/AMS analysis tracks decomposition .
Q. Which assays are most reliable for quantifying Allicin's bioactivity in vitro?
Q. How is Allicin bioavailability measured in pharmacokinetic studies?
Breath acetone and allyl methyl sulfide (AMS) levels correlate with systemic Allicin metabolism. Microdialysis coupled with fiber-optic H2S detection or HPLC-MS quantifies sulfur metabolites in plasma .
Data Interpretation and Validation
Q. What statistical approaches address variability in Allicin studies?
One-way ANOVA with Bonferroni correction (SPSS, OriginPro) is standard. Technical replicates (n=3–6) ensure reproducibility, while dose/time-dependent effects (e.g., 50 µM vs. 1 mM in PC12 cells ) require stringent p-value thresholds (p<0.05) .
Q. How do researchers validate Allicin's anti-bacterial activity while mitigating cytotoxicity?
Plate-diffusion assays using H. pylori or in situ vapor-phase Allicin reduce direct cell exposure. Cytotoxicity thresholds are established via leachate testing in "worst-case" scenarios (e.g., 24–72 hr exposure to AGG films) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
